Reversine is a synthetic 2,6-disubstituted purine derivative primarily procured as an ATP-competitive inhibitor of the monopolar spindle 1 (MPS1/TTK) kinase and as a small-molecule dedifferentiation agent . Originally identified for its ability to reprogram lineage-committed somatic cells into multipotent mesenchymal progenitors, it has since been characterized as a critical tool for spindle assembly checkpoint (SAC) override in cell cycle research [1]. The compound exhibits baseline solubility of up to 25 mM (approximately 10 mg/mL) in anhydrous DMSO or DMF, but requires strict handling protocols due to rapid degradation and precipitation in aqueous environments .
Substituting Reversine with other MPS1 inhibitors, such as AZ3146 or SP600125, fundamentally alters assay sensitivity and off-target profiles. While AZ3146 is highly selective, it is significantly less potent against full-length MPS1, requiring higher working concentrations that can perturb sensitive cell cycle models [1]. Conversely, utilizing broad-spectrum JNK inhibitors like SP600125 for MPS1 suppression requires micromolar dosing, introducing severe off-target cytotoxicity [1]. In stem cell workflows, replacing Reversine with standard genetic reprogramming cocktails shifts the protocol from a transient, titratable chemical intervention to a permanent genetic modification, drastically changing downstream processability and regulatory compliance [2].
Reversine demonstrates high potency against full-length MPS1 kinase, achieving an IC50 of 2.8 nM. This represents a 12.5-fold increase in potency compared to the dedicated MPS1 inhibitor AZ3146 (IC50 = 35 nM) and an approximately 890-fold advantage over the multi-kinase inhibitor SP600125 (IC50 = 2.5 µM) [1]. This low nanomolar IC50 allows researchers to completely override the spindle assembly checkpoint at single-digit nanomolar concentrations.
| Evidence Dimension | In vitro IC50 for full-length MPS1 kinase |
| Target Compound Data | Reversine: 2.8 nM |
| Comparator Or Baseline | AZ3146: 35 nM; SP600125: 2.5 µM |
| Quantified Difference | 12.5x more potent than AZ3146; ~890x more potent than SP600125 |
| Conditions | In vitro biochemical kinase assay (50 µM ATP) |
Procuring Reversine enables ultra-low-dose SAC override, minimizing the off-target cytotoxicity associated with micromolar kinase inhibitors in sensitive cancer models.
In lineage-committed C2C12 myoblasts, Reversine treatment at 20 nM induces a profound shift toward multipotency. Clonal analysis reveals that Reversine-treated colonies achieve osteogenesis efficiencies of 20-50% and adipogenesis efficiencies of 15-42% under lineage-specific inducing conditions [1]. In contrast, DMSO-treated baseline controls exhibit minimal plasticity, with only 3.4% osteogenesis and 3.1% adipogenesis [1].
| Evidence Dimension | Multipotency conversion efficiency (Osteogenesis / Adipogenesis) |
| Target Compound Data | Reversine (20 nM): 20-50% osteogenesis, 15-42% adipogenesis |
| Comparator Or Baseline | DMSO Control: 3.4% osteogenesis, 3.1% adipogenesis |
| Quantified Difference | >10-fold increase in successful lineage conversion |
| Conditions | C2C12 myoblasts cultured for 14 days, followed by 6 days in lineage-specific inducing conditions |
Provides a quantifiable non-genetic small-molecule alternative for generating multipotent progenitor cells, simplifying procurement for regenerative medicine workflows.
Reversine exhibits verified formulation compatibility with non-steroidal anti-inflammatory drugs (NSAIDs) for combination oncology screening. In a murine cervical cancer model, a combination formulation of 10 µmol/L Reversine and 10 mmol/L Aspirin synergistically inhibited the proliferation of five cervical cancer cell lines and significantly reduced in vivo tumor volume compared to either agent administered as a monotherapy [1].
| Evidence Dimension | In vivo tumor volume reduction and cellular inhibition rate |
| Target Compound Data | Reversine + Aspirin combination formulation |
| Comparator Or Baseline | Reversine monotherapy and Aspirin monotherapy |
| Quantified Difference | Statistically significant synergistic increase in apoptosis and reduction in tumor weight/volume over monotherapies |
| Conditions | Murine cervical cancer model (U14 cells) and in vitro HeLa/Siha/Caski cell lines |
Validates the compound’s processability and compatibility in multi-agent formulations, making it a reliable precursor for combination drug screening.
Reversine requires strict adherence to anhydrous solvent protocols. It is soluble up to 25 mM in DMSO or DMF, but moisture contamination rapidly reduces solubility [REFS-1, REFS-2]. Furthermore, its aqueous stability is severely limited; Reversine in aqueous buffers (e.g., 1:8 DMF:PBS) must be used immediately, as it degrades or precipitates within 24 hours, unlike more stable water-soluble kinase inhibitors.
| Evidence Dimension | Solubility maintenance and aqueous half-life |
| Target Compound Data | Aqueous stability < 24 hours; requires anhydrous DMSO/DMF |
| Comparator Or Baseline | Standard water-soluble kinase inhibitors (stable for weeks in aqueous buffer) |
| Quantified Difference | Near-total loss of reliable solubility/activity in aqueous solution > 1 day |
| Conditions | Stock solution preparation and aqueous buffer dilution (pH 7.2) |
Procurement teams must ensure parallel sourcing of anhydrous solvents and mandate daily-prep workflows to prevent assay failure and irreproducible IC50 data.
Due to its >10-fold increase in multipotency conversion efficiency compared to baseline controls, Reversine is highly indicated for non-genetic cellular reprogramming. It serves as a primary small-molecule selection for dedifferentiating lineage-committed cells (such as myoblasts and fibroblasts) into multipotent mesenchymal progenitors without the regulatory and processability burdens of viral vector-mediated genetic modification [1].
Leveraging its ultra-low 2.8 nM IC50 against full-length MPS1, Reversine is strictly indicated for cell cycle research requiring rapid and complete SAC override. It allows researchers to induce premature anaphase and aneuploidy in cancer cell lines at single-digit nanomolar concentrations, avoiding the off-target MAPK/JNK interference seen with micromolar alternatives like SP600125[2].
Supported by its proven formulation compatibility with NSAIDs, Reversine is an excellent candidate for in vivo combination therapy models. Its ability to synergize with agents like aspirin to reduce tumor volume in xenograft models makes it a reliable baseline compound for screening novel multi-pathway apoptotic formulations [3].
Irritant